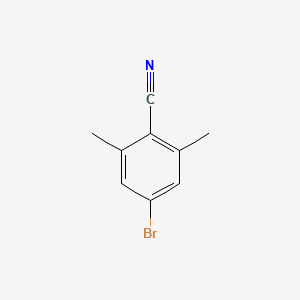

4-Bromo-2,6-dimethylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYDFDMDUCVHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448070 | |

| Record name | 4-bromo-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5757-66-4 | |

| Record name | 4-bromo-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-dimethylbenzonitrile (CAS: 5757-66-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethylbenzonitrile, a key intermediate in organic synthesis. This document details its chemical and physical properties, safety information, and established synthetic protocols.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its structure, featuring a bromine atom and a nitrile group on a dimethylated benzene ring, allows for a variety of chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5757-66-4 | [2][3] |

| Molecular Formula | C₉H₈BrN | [2][3] |

| Molecular Weight | 210.07 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 71-72 °C | [2] |

| Boiling Point | 279.783 °C at 760 mmHg | [2] |

| Density | 1.446 g/cm³ | [2] |

| Flash Point | 123.009 °C | [2] |

| Storage Temperature | Room Temperature, keep in a dark and dry place | [2][3] |

Spectral Data

Table 2: Expected Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons and two distinct methyl groups. |

| ¹³C NMR | Resonances for aromatic carbons (including those bonded to bromine and the nitrile group), the nitrile carbon, and the methyl carbons. |

| IR Spectroscopy | Characteristic absorption band for the nitrile (C≡N) stretching vibration (typically around 2220-2260 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for a bromine-containing compound. |

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[2][4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Source(s) |

| Harmful if swallowed | H302 | [4] |

| Causes skin irritation | H315 | [4] |

| Causes serious eye irritation | H319 | [4] |

| Signal Word | Warning | [3] |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to form new carbon-carbon bonds.[1] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a handle for further functionalization.[1]

Experimental Protocols: Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 2,6-dimethylaniline. The first step is the bromination of the aromatic ring, followed by a Sandmeyer reaction to convert the amino group to a nitrile.

Step 1: Synthesis of 4-Bromo-2,6-dimethylaniline from 2,6-Dimethylaniline (Bromination)

This protocol is adapted from a similar procedure for the bromination of 2,6-diethylaniline.

Materials:

-

2,6-Dimethylaniline

-

Hydrochloric acid (concentrated)

-

Bromine

-

Sodium carbonate (saturated aqueous solution)

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a flask, dissolve 2,6-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in a suitable solvent over a period of 2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the resulting solid precipitate.

-

Neutralize the filtrate by slowly adding a saturated aqueous solution of sodium carbonate until the pH is greater than 10.

-

Extract the aqueous layer with petroleum ether or another suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-bromo-2,6-dimethylaniline.

References

An In-depth Technical Guide on the Physical Properties of 4-Bromo-2,6-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-2,6-dimethylbenzonitrile, a chemical compound of interest in organic synthesis and the development of pharmaceuticals and agrochemicals.[1] The information is presented to support research and development activities by providing key data in a structured format.

Core Physical Properties

This compound is a solid at room temperature.[2] The following table summarizes its key quantitative physical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [3][4] |

| Molecular Weight | 210.07 g/mol | [2][3][4][5] |

| Melting Point | 112 - 116 °C | [2] |

| Boiling Point | 279.783 °C at 760 mmHg | [] |

| Density | 1.446 g/cm³ | [] |

| Appearance | Solid | [2] |

| Solubility in Water | Insoluble | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. These values are typically determined using standard analytical techniques:

-

Melting Point: Determined using a melting point apparatus, where a small sample is heated, and the temperature range from the first sign of melting to complete liquefaction is recorded.

-

Boiling Point: Measured at a specific atmospheric pressure, often using distillation apparatus. The value provided is at standard atmospheric pressure (760 mmHg).

-

Density: Can be determined by measuring the mass of a known volume of the substance.

-

Solubility: Assessed by attempting to dissolve a known amount of the substance in a specific solvent (in this case, water) and observing the extent of dissolution.

Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

References

Technical Guide: Physicochemical Properties of 4-Bromo-2,6-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and solubility of 4-Bromo-2,6-dimethylbenzonitrile, a key intermediate in various chemical syntheses. This document outlines its core physicochemical properties, provides detailed experimental protocols for their determination, and visualizes the necessary workflows for laboratory application.

Core Properties of this compound

This compound is a substituted aromatic compound with applications in organic synthesis. A thorough understanding of its physical properties is essential for its effective use in reaction chemistry, purification, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5757-66-4 | [1] |

| Molecular Formula | C₉H₈BrN | [1][2] |

| Molecular Weight | 210.07 g/mol | [1][2] |

| Melting Point | 71-72 °C | [3] |

| Appearance | Solid (Physical form) | |

| Boiling Point | 279.783 °C at 760 mmHg | [] |

| Density | 1.446 g/cm³ | [] |

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and widely used technique for the accurate determination of a solid compound's melting point.

-

Sample Preparation:

-

Place a small amount of finely powdered this compound onto a clean, dry surface.

-

Take a capillary tube, sealed at one end, and press the open end into the powder.

-

Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm in height.

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block or oil bath.

-

-

Measurement:

-

Begin heating the apparatus. A rapid heating rate (e.g., 10 °C/min) can be used for an initial, approximate determination.

-

Once the approximate melting temperature is known, allow the apparatus to cool.

-

Prepare a new sample and heat again, but at a much slower rate (e.g., 1-2 °C/min) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.

-

-

Purity Assessment:

-

A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound.

-

A broad melting point range and a depressed melting point compared to the literature value suggest the presence of impurities.

-

Solubility Profile

The solubility of this compound in various solvents is a key parameter for its use in synthesis, purification, and formulation. While specific quantitative data is not widely available in the literature, a qualitative assessment can be made based on its structure, and a standardized experimental protocol can be used for its determination.

Expected Solubility

The structure of this compound, with a polar nitrile group and a less polar brominated dimethylbenzene ring, suggests it will be soluble in a range of common organic solvents. Its solubility in water is expected to be low.

Table 2: Expected Qualitative Solubility Profile

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | Low to Moderate | The aromatic ring provides some non-polar character. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Soluble | The nitrile group contributes to polarity, allowing for dipole-dipole interactions. |

| Polar Protic | Ethanol, Methanol | Soluble | The polar nature of the solvent can interact with the nitrile group. |

| Aqueous | Water | Low | The large, non-polar aromatic portion of the molecule limits solubility in water. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid above the solid).

-

Immediately filter the sample using a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that is within the linear range of an analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a prepared calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

References

Spectroscopic Profile of 4-Bromo-2,6-dimethylbenzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-2,6-dimethylbenzonitrile, catering to the needs of researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical visualizations to facilitate a deeper understanding of its molecular structure and properties.

Summary of Spectroscopic Data

The empirical formula for this compound is C₉H₈BrN, with a molecular weight of 210.07 g/mol .[1] The spectroscopic data presented below has been compiled from various sources to provide a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound is expected to show two distinct signals. The methyl protons at positions 2 and 6 will appear as a singlet, and the aromatic protons at positions 3 and 5 will also produce a singlet due to the symmetry of the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Singlet | 6H | 2,6-di-CH₃ |

| Data not available | Singlet | 2H | Ar-H (H-3, H-5) |

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will exhibit characteristic peaks corresponding to the aromatic carbons, the methyl carbons, the nitrile carbon, and the carbon atom bonded to the bromine.

| Chemical Shift (ppm) | Assignment |

| Data not available | 2,6-di-CH₃ |

| Data not available | C-CN |

| Data not available | C-Br |

| Data not available | Ar-C |

| Data not available | CN |

Note: Specific chemical shift values for ¹H and ¹³C NMR were not available in the searched literature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include the C≡N stretch of the nitrile group, C-H stretches of the aromatic ring and methyl groups, and C-Br stretch.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2230 | C≡N (Nitrile) |

| ~3000-3100 | Aromatic C-H Stretch |

| ~2850-2960 | Aliphatic C-H Stretch (CH₃) |

| ~1550-1600 | C=C Aromatic Ring Stretch |

| ~500-600 | C-Br Stretch |

Note: Specific peak values from an experimental spectrum were not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic M+2 peak of nearly equal intensity will also be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

| m/z | Assignment |

| ~209 | [M]⁺ (with ⁷⁹Br) |

| ~211 | [M+2]⁺ (with ⁸¹Br) |

Note: Specific experimental mass spectrum data was not available in the searched literature. The m/z values are based on the calculated molecular weight.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the infrared spectrum of the sample.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

To illustrate the relationships and workflows in the spectroscopic analysis of this compound, the following diagrams have been generated using the DOT language.

Caption: Workflow of Spectroscopic Analysis.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2,6-dimethylbenzonitrile

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2,6-dimethylbenzonitrile. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing NMR spectroscopy for structural elucidation and chemical analysis. This document outlines predicted spectral data, provides a general experimental protocol for data acquisition, and includes visualizations to correlate the molecular structure with its NMR signatures.

Predicted NMR Spectral Data

Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) based on established substituent effects on the benzene ring and data from structurally similar compounds. The predictions are made for spectra recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | ~ 7.4 | Singlet | 2H |

| -CH₃ | ~ 2.4 | Singlet | 6H |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~ 118 |

| C-Br | ~ 128 |

| C-CH₃ | ~ 140 |

| C-H | ~ 132 |

| C (ipso-CN) | ~ 115 |

| -CH₃ | ~ 20 |

Experimental Protocols for NMR Spectroscopy

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a solid organic compound like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.[1] However, modern NMR spectrometers can also reference the spectra to the residual solvent peak.[2][3]

2.2. NMR Data Acquisition

-

Instrumentation: The spectra can be recorded on a 400 MHz or 500 MHz NMR spectrometer.[1][2][3]

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to singlets for each unique carbon.[4]

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

2.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.

-

Chemical Shift Referencing: The chemical shifts are referenced to the TMS signal (0 ppm) or the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

-

Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. All peaks are picked and their chemical shifts are reported.

Visualization of Molecular Structure and NMR Correlation

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the logical relationship between its atoms and their expected NMR signals.

Caption: Molecular structure of this compound with atom labeling.

Caption: Correlation of molecular fragments to their predicted NMR signals.

References

In-Depth Technical Guide: 4-Bromo-2,6-dimethylbenzonitrile - Safety Data Sheet (SDS) and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Bromo-2,6-dimethylbenzonitrile. The information is compiled from various sources to ensure a thorough understanding of the potential hazards and safe laboratory practices associated with this compound.

Chemical Identification and Physical Properties

This section provides key identifiers and physical characteristics of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5757-66-4[1] |

| Molecular Formula | C₉H₈BrN[1] |

| Molecular Weight | 210.07 g/mol [1] |

| Physical Form | Solid[2] |

| Storage Temperature | Room temperature, sealed in a dry, dark place[2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its hazard statements.[1]

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 | Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 | Warning |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | Warning |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling:

-

Work under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

Storage:

-

Store in a well-ventilated place. Keep the container tightly closed.

-

Store locked up.

-

Keep in a dark place, sealed in a dry environment at room temperature.[2]

First Aid Measures

In case of exposure, immediate medical attention is required. The following are first-aid recommendations.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. |

| Skin Contact | If on skin, wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE) Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

References

thermodynamic properties of substituted benzonitriles

An In-depth Technical Guide to the Thermodynamic Properties of Substituted Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , compounds of significant interest in medicinal chemistry and materials science.[1] Understanding the thermodynamics of these molecules is crucial for predicting their stability, reactivity, and interactions with biological targets, thereby informing rational drug design and the development of novel materials.[2][3][4] This document summarizes key quantitative data, details common experimental and computational methodologies, and provides visual representations of important thermodynamic concepts and workflows.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of substituted benzonitriles are governed by fundamental properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters determine the spontaneity of processes like chemical reactions, phase transitions, and binding interactions.[5][6][7]

Enthalpy of Formation, Combustion, and Sublimation

The standard enthalpy of formation (ΔfH°) is a critical measure of a compound's intrinsic stability.[8] It is often determined experimentally through combustion calorimetry or calculated using computational methods.[2][9] The enthalpy of sublimation (ΔsubH°), the energy required for a substance to transition from solid to gas, is another key parameter, often measured by techniques like the Knudsen effusion method or solution calorimetry.[10][11][12][13][14]

Table 1: Enthalpy Data for Benzonitrile and Selected Derivatives

| Compound | Formula | ΔfH° (liquid, kJ/mol) | ΔcH° (liquid, kJ/mol) | ΔsubH° (kJ/mol) | Reference |

| Benzonitrile | C₇H₅N | 161.1 | -3228 | 57.3 | [15][16] |

| 2-Hydroxybenzonitrile | C₇H₅NO | - | - | - | [17] |

| 4-Fluorobenzonitrile | C₇H₄FN | - | - | - | [18] |

| 3-Fluorobenzonitrile | C₇H₄FN | - | - | - | [18] |

Entropy and Gibbs Free Energy

Entropy (S°) is a measure of the disorder or randomness of a system.[19] The Gibbs free energy (G°), which combines enthalpy and entropy (G = H - TS), is the ultimate indicator of a process's spontaneity at constant temperature and pressure.[5][6][7] For a reaction or process to be spontaneous, the change in Gibbs free energy (ΔG) must be negative.[7]

Table 2: Thermodynamic Data for Benzonitrile

| Property | Value | Units | Reference |

| S° (liquid) | 224.2 | J/mol·K | [16] |

| ΔfusS | 42.16 | J/mol·K | [15] |

| C_p (liquid) | 161.1 | J/mol·K | [15] |

Solvation Thermodynamics

The process of solvation, where a solute dissolves in a solvent, is accompanied by changes in enthalpy and entropy.[20][21] The solvation enthalpy of substituted benzonitriles can be determined using solution calorimetry.[22] Understanding solvation thermodynamics is critical for predicting solubility and partitioning behavior, which are key parameters in drug development.[2][20]

Experimental Protocols

The determination of thermodynamic properties relies on a suite of precise experimental techniques, primarily centered around calorimetry.

Combustion Calorimetry (Bomb Calorimetry)

This technique is used to measure the heat of combustion (ΔcH°) of a substance.[9]

Methodology:

-

A precisely weighed sample of the substituted benzonitrile is placed in a steel container called a "bomb."

-

The bomb is filled with high-pressure oxygen and sealed.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically.

-

The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

By measuring the temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.[23]

Differential Scanning Calorimetry (DSC)

DSC is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It is widely used to determine heat capacities, and enthalpies of fusion and other phase transitions.[24][25]

Methodology:

-

A small, accurately weighed sample of the substituted benzonitrile is placed in a sample pan, and an empty reference pan is also prepared.

-

The sample and reference pans are heated or cooled at a controlled, linear rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

This differential heat flow is recorded as a function of temperature, yielding a thermogram that shows peaks corresponding to endothermic or exothermic transitions. The area under a peak is proportional to the enthalpy change of the transition.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the binding thermodynamics of interactions between molecules, such as a substituted benzonitrile (ligand) and a protein target.[3] It provides a complete thermodynamic profile of the binding event in a single experiment.[3]

Methodology:

-

A solution of the target macromolecule (e.g., a protein) is placed in the sample cell of the calorimeter.

-

A solution of the substituted benzonitrile is loaded into a syringe.

-

Small, precise injections of the benzonitrile solution are made into the sample cell.

-

The heat released or absorbed upon binding is measured directly.

-

By plotting the heat change against the molar ratio of ligand to macromolecule, the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) can be determined. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the relationship ΔG = -RTlnKa = ΔH - TΔS.

Computational Methods

Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules, complementing experimental data.[26][27]

Density Functional Theory (DFT)

DFT methods, such as B3LYP, are widely used to calculate the electronic structure of molecules.[28] From the calculated electronic energy, various thermodynamic properties like enthalpy of formation can be derived.[28]

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

MD and MC simulations are used to model the behavior of molecules over time, allowing for the calculation of properties like free energy of solvation and binding free energies.[26] These methods provide insights into the molecular interactions that govern thermodynamic behavior.

Visualizing Thermodynamic Relationships and Workflows

The following diagrams illustrate key concepts and processes related to the thermodynamics of substituted benzonitriles.

Caption: Experimental workflow for thermodynamic characterization.

Caption: Relationship of core thermodynamic properties.

Caption: Thermodynamic cycle of solvation.

Conclusion

The are fundamental to understanding their behavior in chemical and biological systems. This guide has provided a summary of key thermodynamic data, detailed experimental and computational methods for their determination, and visual aids to clarify important concepts. For professionals in drug discovery and materials science, a thorough grasp of these principles is indispensable for the rational design of new molecules with desired properties and functions.

References

- 1. benchchem.com [benchchem.com]

- 2. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrevise.org [chemrevise.org]

- 8. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. umsl.edu [umsl.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]

- 15. Benzonitrile [webbook.nist.gov]

- 16. Benzonitrile [webbook.nist.gov]

- 17. Benzonitrile, 2-hydroxy- [webbook.nist.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chemistrynotes.com [chemistrynotes.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Calorimetry - Wikipedia [en.wikipedia.org]

- 25. solubilityofthings.com [solubilityofthings.com]

- 26. fiveable.me [fiveable.me]

- 27. researchgate.net [researchgate.net]

- 28. scielo.br [scielo.br]

The Ortho Effect in Benzonitriles: A Technical Guide to Electronic Influence

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the electronic effects of ortho-methyl groups in benzonitriles. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and electronic factors that differentiate the ortho isomer from its meta and para counterparts. Through a compilation of quantitative data, detailed experimental protocols, and logical diagrams, this guide serves as an in-depth resource for understanding and predicting the chemical behavior of these important organic molecules.

Introduction: The Enigmatic Ortho Effect

The substitution pattern on a benzene ring profoundly influences the molecule's reactivity and physical properties. While the electronic effects of substituents at the meta and para positions are well-described by the Hammett equation, the ortho position presents a more complex scenario. The "ortho effect" refers to the unique influence of a substituent at the position adjacent to the functional group, which cannot be explained by electronic effects alone. In the case of ortho-methylbenzonitrile, the proximity of the methyl group to the nitrile functionality introduces a combination of steric and electronic interactions that modulate the properties of the nitrile group and the aromatic ring.

The methyl group is traditionally considered an electron-donating group through two primary mechanisms: the inductive effect and hyperconjugation. The inductive effect involves the donation of electron density through the sigma bond network, while hyperconjugation involves the delocalization of sigma electrons from the C-H bonds of the methyl group into the pi system of the benzene ring. Both effects increase the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution and altering the electronic properties of the nitrile group. However, the steric hindrance imposed by the ortho-methyl group can force the linear nitrile group out of the plane of the benzene ring, thereby disrupting conjugation and leading to observable changes in spectroscopic and acid-base properties.

Quantitative Analysis of Electronic Effects

To quantify the electronic influence of the ortho-methyl group, we can examine various experimental parameters, including acid dissociation constants (pKa) of analogous anilinium ions and spectroscopic data (IR and 13C NMR) of the methylbenzonitrile isomers.

Acidity of Substituted Anilinium Ions

The basicity of anilines is sensitive to the electronic effects of ring substituents. Electron-donating groups generally increase the basicity of the aniline by increasing the electron density on the nitrogen atom, making the lone pair more available for protonation. A higher pKa of the conjugate anilinium ion corresponds to a stronger base.

| Compound | pKa of Conjugate Acid |

| Anilinium ion | 4.6 |

| 2-Methylanilinium ion | 4.4 |

| 4-Methylanilinium ion | 5.0 |

Note: Data compiled from various sources.

The data shows that the para-methyl group increases the basicity of aniline (higher pKa), consistent with its electron-donating nature. In contrast, the ortho-methyl group decreases the basicity (lower pKa) compared to both aniline and the para isomer. This phenomenon, known as steric inhibition of protonation, arises from the steric hindrance between the ortho-methyl group and the incoming proton, which destabilizes the anilinium cation.

Spectroscopic Data of Methylbenzonitrile Isomers

Spectroscopic techniques provide direct insight into the electronic environment of the nitrile group.

2.2.1 Infrared (IR) Spectroscopy

The stretching frequency of the nitrile group (C≡N) in the IR spectrum is sensitive to its electronic environment. Electron-donating groups are expected to decrease the bond order of the C≡N triple bond through resonance, leading to a lower stretching frequency.

| Compound | Nitrile Stretching Frequency (νC≡N, cm-1) |

| Benzonitrile | ~2229 |

| 2-Methylbenzonitrile | ~2226 |

| 3-Methylbenzonitrile | ~2230 |

| 4-Methylbenzonitrile | ~2228 |

Note: Approximate values compiled from various spectroscopic databases. Actual values may vary slightly depending on the solvent and experimental conditions.

The data indicates a slight decrease in the nitrile stretching frequency for the ortho and para isomers compared to benzonitrile, consistent with the electron-donating effect of the methyl group. The effect is most pronounced for the ortho isomer, suggesting a significant electronic influence despite potential steric hindrance.

2.2.2 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of the nitrile carbon in the 13C NMR spectrum is a sensitive probe of the electron density at the carbon atom. An increase in electron density leads to greater shielding and a shift to a lower frequency (upfield).

| Compound | 13C Chemical Shift of Nitrile Carbon (δ, ppm) |

| Benzonitrile | 118.7 |

| 2-Methylbenzonitrile | 117.9 |

| 3-Methylbenzonitrile | 118.7 |

| 4-Methylbenzonitrile | 119.0 |

Note: Data is for solutions in CDCl3 and compiled from various sources.

The 13C NMR data reveals an upfield shift for the nitrile carbon of ortho-methylbenzonitrile compared to benzonitrile, indicating increased electron density.[1] This supports the dominance of the electron-donating effects of the methyl group at the ortho position. Conversely, the para-methylbenzonitrile shows a slight downfield shift.

Experimental Protocols

Synthesis of 2-Methylbenzonitrile via Sandmeyer Reaction

This protocol describes the synthesis of 2-methylbenzonitrile from 2-methylaniline (o-toluidine).[2]

Materials:

-

2-Methylaniline (o-toluidine)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Ice

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Diazotization of 2-Methylaniline:

-

In a flask, dissolve 2-methylaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

-

Preparation of the Cyanide Solution:

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution to the cold cyanide solution with vigorous stirring. A reaction is evidenced by the evolution of nitrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., in a 50 °C water bath) until the gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Wash the organic layer with a dilute NaOH solution and then with water.

-

Dry the ethereal solution over anhydrous Na2SO4, filter, and remove the solvent by rotary evaporation.

-

Purify the crude 2-methylbenzonitrile by vacuum distillation.

-

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of an anilinium ion.[3][4]

Materials:

-

Substituted aniline (e.g., 2-methylaniline)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of the aniline and dissolve it in deionized water to a known concentration (e.g., 0.01 M).

-

Add a sufficient amount of KCl to maintain a constant ionic strength.

-

-

Titration:

-

Place the aniline solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Record the initial pH.

-

Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition. Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of HCl added to obtain a titration curve.

-

Determine the equivalence point from the inflection point of the curve (or by plotting the first or second derivative).

-

The pH at the half-equivalence point is equal to the pKa of the anilinium ion.

-

Spectroscopic Analysis

3.3.1 IR Spectroscopy:

-

Prepare a thin film of the liquid benzonitrile sample between two KBr plates or prepare a dilute solution in a suitable solvent (e.g., CCl4).

-

Record the IR spectrum over the range of 4000-400 cm-1.

-

Identify the C≡N stretching frequency, which typically appears in the 2240-2220 cm-1 region for aromatic nitriles.[5]

3.3.2 13C NMR Spectroscopy:

-

Dissolve the benzonitrile sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Acquire the proton-decoupled 13C NMR spectrum.

-

Identify the chemical shift of the nitrile carbon, which is typically found in the range of 115-125 ppm.

Visualizing the Ortho Effect

The following diagrams illustrate the theoretical underpinnings and experimental workflow related to the study of ortho-methylbenzonitrile.

References

reactivity of the nitrile group in hindered benzonitriles

An In-depth Technical Guide to the Reactivity of the Nitrile Group in Hindered Benzonitriles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzonitrile motif is a cornerstone in the synthesis of functional organic molecules, appearing in numerous approved pharmaceuticals and agrochemicals.[1][2] The nitrile group, with its C≡N triple bond, is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, and ketones, or participate in the formation of heterocyclic rings.[3][4] However, when the benzonitrile core is substituted with bulky groups, particularly in the ortho-positions, the steric hindrance significantly impacts the accessibility and electronic properties of the nitrile carbon. This steric shielding poses considerable challenges for chemical transformations, often impeding reactivity or leading to alternative reaction pathways.

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in sterically hindered benzonitriles. It details common transformations such as hydrolysis, reduction, nucleophilic additions, and cycloadditions, with a focus on modern catalytic and synthetic strategies developed to overcome the challenges posed by steric encumbrance. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for professionals in chemical and pharmaceutical development. The benzonitrile unit is a key component in drugs like Osilodrostat and Letrozole, where it plays a critical role in binding to target enzymes.[1][2]

Core Reactivity Patterns Under Steric Hindrance

Steric hindrance fundamentally alters the reactivity of the benzonitrile nitrile group by physically blocking the trajectory of incoming reagents and modifying the electronic environment of the cyano carbon. This necessitates the use of more forcing conditions or highly specialized catalytic systems.

Hydrolysis to Amides and Carboxylic Acids

The conversion of nitriles to amides and subsequently to carboxylic acids is a fundamental transformation.[4][5] For hindered nitriles, this process is notoriously difficult. Traditional methods requiring harsh acidic or basic conditions often fail or provide low yields due to the difficulty of nucleophilic attack by water or hydroxide ions on the sterically shielded carbon.[6][7]

Catalytic Approaches: To circumvent these limitations, transition metal-catalyzed hydration methods have been developed, which operate under milder, neutral conditions. Platinum-based systems, such as the Ghaffar-Parkins catalyst, have proven particularly effective for the selective hydration of sterically hindered tertiary nitriles to the corresponding amides, with no over-hydrolysis to the carboxylic acid.[6][8] These catalysts function by activating the nitrile within the coordination sphere of the metal, facilitating the attack of water.[9] Copper(I) and Ruthenium(II) complexes have also been employed for this purpose.[8]

Table 1: Catalytic Hydration of Hindered Nitriles to Amides

| Substrate (Hindered Nitrile) | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-cyanocyclohexanecarbonitrile | Pt(II) with dimethylphosphine oxide | 80 °C | High | [8] |

| 2,2-dimethylpropanenitrile (Pivalonitrile) | Ghaffar-Parkins Catalyst (2) | Not specified | High | [6][9] |

| Tertiary nitrile with t-butyl group | Ghaffar-Parkins Catalyst (2) | Not specified | High | [6] |

| Tertiary nitrile with cyclopropyl group | Ghaffar-Parkins Catalyst (2) | Not specified | High |[6] |

// Nodes cat_active [label="Cationic Active Species\n[Pt(L)(S)]+", fillcolor="#F1F3F4", fontcolor="#202124"]; substrate_binding [label="Substrate Binding", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate1 [label="Substrate-Bound Complex\n[Pt(L)(Nitrile)]+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleophilic_attack [label="Nucleophilic Attack\n(by hydroxyphosphine)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate2 [label="Five-Membered Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Hydrolysis\n(+H2O)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product_release [label="Product Release\n(Amide)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges cat_active -> substrate_binding [label="+ Nitrile\n- Solvent (S)"]; substrate_binding -> intermediate1; intermediate1 -> nucleophilic_attack; nucleophilic_attack -> intermediate2; intermediate2 -> hydrolysis; hydrolysis -> product_release [color="#34A853"]; product_release -> cat_active [label="Regeneration", color="#34A853"]; } mend Caption: Proposed catalytic cycle for nitrile hydration using the Ghaffar-Parkins catalyst.[9]

Reduction to Amines

The reduction of benzonitriles is a primary route to benzylamines. While powerful reagents like lithium aluminum hydride (LiAlH₄) can reduce many nitriles, their effectiveness can be diminished by steric hindrance.[10] Catalytic hydrogenation offers an alternative, though it can be complicated by side reactions. For benzonitriles, a common side reaction is hydrogenolysis of the intermediate benzylamine to form toluene.[11][12]

Catalytic Systems: Homogeneous transfer hydrogenation using nickel catalysts with 1,4-butanediol as a hydrogen source has been shown to convert benzonitrile into secondary imines and amines.[13] The selectivity towards the secondary amine can be controlled by adjusting the amount of the hydrogen donor.[13] Palladium on carbon (Pd/C) is also a common catalyst, though it can promote the undesired hydrogenolysis pathway.[11][12] Frustrated Lewis Pairs have also been utilized for the hydroboration of nitriles to primary amines.[14]

Table 2: Reduction of Benzonitrile

| Reaction | Catalyst/Reagent | H₂ Source / Conditions | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Transfer Hydrogenation | [Ni(COD)₂] / Cy₂P(CH₂)₂PCy₂ | 2-Propanol, 120 °C | N-benzylidene benzylamine | 85 | [13] |

| Transfer Hydrogenation | [Ni(COD)₂] / Cy₂P(CH₂)₂PCy₂ | 1,4-Butanediol, 120 °C | Dibenzylamine | 62 | [13] |

| Hydrogenation | 5 wt% Pd/C | H₂ (gas), 333 K | Benzylamine, Toluene | - | [11][12] |

| Hydroboration | Frustrated Lewis Pair | Pinacol borane | Primary amines | 77-99 | [14] |

| Controlled Reduction | NaH / ZnCl₂ | THF, rt to 60 °C | Aldehydes | Good |[15] |

Nucleophilic Addition of Organometallics

The addition of organometallic reagents, such as Grignard and organolithium reagents, to nitriles is a classical method for synthesizing ketones.[16][17] The reaction proceeds through a metalloimine intermediate, which is hydrolyzed during workup.[16] With sterically hindered benzonitriles, this reaction is challenging. The bulky substituents near the nitrile group can prevent the approach of the nucleophile.

With highly hindered ketones, Grignard reagents may act as bases, causing deprotonation and recovery of the starting material, or as reducing agents.[16][18] Similar side reactions can occur with hindered nitriles. Organolithium reagents are generally more reactive than Grignard reagents but are also stronger bases, which can lead to competing deprotonation reactions, especially with hindered substrates.[19][20] To overcome these limitations, less basic organocerium reagents, generated from organolithiums and cerium salts, can be used to achieve addition to susceptible substrates in high yields.[21]

// Nodes Start [label="Hindered Benzonitrile +\nOrganometallic (R-M)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Low_Hindrance [label="Low Steric Hindrance\nor Highly Reactive Reagent", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; High_Hindrance [label="High Steric Hindrance\nor Bulky Reagent", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Addition [label="Nucleophilic Addition\n(Ketone Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Reaction [label="Side Reactions\n(e.g., Deprotonation, Reduction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Reaction [label="No Reaction", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Low_Hindrance [color="#4285F4"]; Start -> High_Hindrance [color="#EA4335"]; Low_Hindrance -> Addition; High_Hindrance -> Side_Reaction; High_Hindrance -> No_Reaction; } mend Caption: Influence of steric hindrance on reactions with organometallics.

[3+2] Cycloaddition Reactions

Nitrile oxides, often generated in situ, readily participate in 1,3-dipolar cycloaddition reactions with dipolarophiles like alkenes to form isoxazolines.[22][23] The regioselectivity of these reactions is typically dominated by steric influences.[23] When a hindered benzonitrile oxide is used, or when the dipolarophile is sterically encumbered, these steric factors become even more critical in determining the outcome, often leading to high regioselectivity and, in chiral systems, high diastereofacial selectivity.[22][23] DFT studies have been used to rationalize and predict the regiochemistry of these cycloadditions, confirming that steric and electronic factors of the substituents guide the favored reaction path.[24]

Experimental Protocols

Protocol: Platinum-Catalyzed Hydration of a Hindered Nitrile

This protocol is a generalized representation based on the work by Jiang et al.[8]

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., Argon), combine the platinum(II) precursor (e.g., [PtCl₂(cod)]) and a secondary phosphine oxide ligand (e.g., dimethylphosphine oxide) in a suitable solvent like acetone.

-

Reaction Setup: To the catalyst solution, add the hindered benzonitrile substrate.

-

Hydration: Add distilled water to the mixture.

-

Heating: Heat the reaction mixture to 80 °C and stir until the reaction is complete, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting amide by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol: Grignard Addition to a Benzonitrile

This protocol is a generalized representation of a standard Grignard reaction.[16][17]

-

Reagent Preparation: Prepare the Grignard reagent (e.g., ethylmagnesium bromide) by reacting the corresponding alkyl halide with magnesium turnings in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Reaction Setup: In a separate flame-dried flask under nitrogen, dissolve the benzonitrile substrate in anhydrous ether or THF.

-

Addition: Cool the benzonitrile solution in an ice bath. Slowly add the prepared Grignard reagent dropwise via a syringe or dropping funnel. Allow the reaction to stir and warm to room temperature.

-

Hydrolysis (Workup): Once the reaction is complete, carefully pour the reaction mixture over a mixture of ice and a saturated aqueous solution of NH₄Cl or dilute HCl to hydrolyze the intermediate imine salt.

-

Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting ketone by distillation or column chromatography.

// Nodes start [label="Start: Inert Atmosphere Setup", shape=ellipse, fillcolor="#FBBC05"]; reagents [label="Combine Substrate, Catalyst,\nand Solvent"]; reaction [label="Heat / Stir\n(Monitor Progress via TLC/GC)"]; workup [label="Quench Reaction & Aqueous Workup"]; extraction [label="Organic Solvent Extraction"]; purification [label="Dry & Concentrate Organic Phase"]; analysis [label="Purify Product\n(Chromatography / Distillation)"]; end [label="Characterize Final Product\n(NMR, MS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents [color="#4285F4"]; reagents -> reaction [color="#4285F4"]; reaction -> workup [color="#EA4335"]; workup -> extraction [color="#4285F4"]; extraction -> purification [color="#4285F4"]; purification -> analysis [color="#4285F4"]; analysis -> end [color="#34A853"]; } mend Caption: A generalized workflow for the synthesis involving hindered benzonitriles.

Conclusion

The is a field of significant academic and industrial importance, driven by the prevalence of this scaffold in medicinal chemistry.[1] Steric encumbrance presents a formidable barrier to many classical transformations, reducing reaction rates and promoting undesired side reactions. However, the development of sophisticated transition-metal catalysts has opened new avenues for achieving high selectivity and yield under mild conditions, particularly for nitrile hydration.[6][8] For other transformations, such as reduction and nucleophilic addition, careful selection of reagents and reaction conditions is paramount to overcoming the steric challenge.[13][21] As synthetic methodology continues to advance, the ability to predictably and efficiently functionalize hindered benzonitriles will further empower the development of complex molecules for pharmaceutical and materials science applications.

References

- 1. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE [vedantu.com]

- 18. adichemistry.com [adichemistry.com]

- 19. resources.saylor.org [resources.saylor.org]

- 20. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. connectsci.au [connectsci.au]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Stability and Storage of 4-Bromo-2,6-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2,6-dimethylbenzonitrile. While specific experimental stability data for this compound is not extensively available in public literature, this document outlines the best practices for its storage and handling based on its chemical structure and general principles of chemical stability. Furthermore, it details standardized experimental protocols derived from internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), which can be adapted to rigorously assess the stability of this compound. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to ensure the integrity of this compound in their research and development activities.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₉H₈BrN. A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for defining appropriate storage and handling procedures.

| Property | Value |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Appearance | Solid |

| Melting Point | 112 - 116 °C[1] |

| Solubility in Water | Insoluble[1] |

| Purity | Typically high-purity for chemical synthesis uses[1] |

Table 1: Physical and Chemical Properties of this compound

Recommended Storage and Handling

To maintain the chemical integrity and prevent degradation of this compound, the following storage and handling conditions are recommended:

-

General Storage: Store in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is room temperature.[2]

-

Container: Keep the compound in a tightly sealed, corrosion-resistant container, such as glass or specific plastics, to prevent leakage and maintain its chemical integrity.[1]

-

Environmental Factors to Avoid:

-

Handling: It is advised to work under a hood and avoid inhaling the substance or creating dust/aerosols.[3] Standard personal protective equipment, including gloves and eye protection, should be worn.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, potential degradation can be inferred based on its functional groups (nitrile, bromo, and substituted benzene ring). Stress conditions such as hydrolysis, oxidation, and photolysis could lead to the formation of various degradation products. A logical relationship for assessing these potential degradation pathways is outlined in the diagram below.

Caption: Potential degradation pathways for this compound under various stress conditions.

Experimental Protocols for Stability Assessment

To obtain quantitative data on the stability of this compound, a series of forced degradation and long-term stability studies should be conducted. The following protocols are based on the ICH guidelines and can be adapted for this purpose.

The overall workflow for assessing the stability of a chemical compound involves subjecting it to various stress conditions and analyzing the samples at specified time points.

Caption: General experimental workflow for stability testing.

Forced degradation studies are performed to identify potential degradation products and pathways.[4]

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Add 0.1 N HCl.

-

Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw a sample, neutralize it, and dilute it to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent.

-

Add 0.1 N NaOH.

-

Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.

-

At each time point, withdraw a sample, neutralize it, and dilute for analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period, protected from light.

-

At each time point, withdraw a sample and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature and humidity chamber.

-

Expose the solid to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.

-

At each time point, take a sample, dissolve it in a suitable solvent, and analyze.

-

-

Photostability Testing (Solid State):

-

Expose a thin layer of solid this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][4][5]

-

A control sample should be kept in the dark under the same temperature and humidity conditions.

-

After the exposure, dissolve the samples and analyze.

-

These studies are designed to predict the shelf life of the compound under recommended storage conditions.

-

Storage Conditions (based on ICH Q1A):

-

Procedure:

-

Package the compound in the recommended container.

-

Place the samples in stability chambers under the specified conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).[6][8]

-

Analyze the samples for assay, appearance, and degradation products.

-

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method is generally suitable for this purpose.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Data Presentation of Stability Studies

Quantitative data from stability studies should be summarized in a clear and structured format to allow for easy comparison and trend analysis.

Table 2: Example of Forced Degradation Data Summary

| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Product(s) (%) | Total Impurities (%) | Mass Balance (%) |

| 0.1 N HCl at 60°C | 24 hours | 92.5 | 4-Bromo-2,6-dimethylbenzamide (6.8) | 7.5 | 99.3 |

| 0.1 N NaOH at 40°C | 24 hours | 88.2 | 4-Bromo-2,6-dimethylbenzoic Acid (10.5) | 11.8 | 99.0 |

| 3% H₂O₂ at RT | 24 hours | 98.1 | Unidentified (1.2) | 1.9 | 99.5 |

| Thermal (80°C) | 7 days | 99.5 | Not Detected | 0.5 | 100.0 |

| Photostability | ICH Q1B | 97.3 | 2,6-dimethylbenzonitrile (2.1) | 2.7 | 99.4 |

Table 3: Example of Long-Term Stability Data Summary (25°C/60%RH)

| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Impurity (%) | Total Impurities (%) |

| 0 | White Solid | 99.8 | < 0.05 | 0.2 |

| 3 | White Solid | 99.7 | < 0.05 | 0.3 |

| 6 | White Solid | 99.8 | < 0.05 | 0.2 |

| 12 | White Solid | 99.6 | 0.06 | 0.4 |

| 24 | White Solid | 99.5 | 0.08 | 0.5 |

| 36 | White Solid | 99.3 | 0.10 | 0.7 |

Conclusion

This compound is a stable solid compound under recommended storage conditions. To ensure its integrity, it should be stored in a cool, dry, dark, and well-ventilated area in a tightly sealed container, away from oxidizing agents. For applications requiring a comprehensive understanding of its stability profile, the experimental protocols outlined in this guide can be employed. These studies will provide valuable data on potential degradation products and help in establishing a re-test period or shelf life for the compound.

References

- 1. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ikev.org [ikev.org]

- 6. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. database.ich.org [database.ich.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2,6-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed experimental protocols for the synthesis of 4-bromo-2,6-dimethylbenzonitrile, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthetic route described herein is a two-step process commencing from 2,6-dimethylaniline, involving a regioselective bromination followed by a Sandmeyer reaction to introduce the nitrile functionality. This application note includes comprehensive methodologies, tabulated quantitative data, and graphical representations of the synthetic workflow and reaction mechanism to ensure reproducibility and aid in understanding.

Introduction

Substituted benzonitriles are a critical class of intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The nitrile group serves as a versatile handle for transformation into various functional groups, including amines, carboxylic acids, and tetrazoles. The presence of a bromine atom on the aromatic ring further enhances the synthetic utility of the molecule, allowing for the introduction of additional complexity through cross-coupling reactions.

The direct synthesis of this compound from 3,5-dimethylbromobenzene is a chemically challenging transformation due to the requisite rearrangement of the substituent pattern on the aromatic ring. A more strategic and higher-yielding approach involves a two-step synthesis starting from the readily available 2,6-dimethylaniline. The first step is a regioselective electrophilic bromination at the para-position to the amino group, yielding 4-bromo-2,6-dimethylaniline. The subsequent step involves the conversion of the amino group to a nitrile via the Sandmeyer reaction. This classic and reliable transformation proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide.

These application notes provide robust and reproducible protocols for both the bromination of 2,6-dimethylaniline and the subsequent Sandmeyer cyanation to produce this compound in good yield.

Synthetic Workflow

The overall synthetic scheme is a two-step process starting from 2,6-dimethylaniline.

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-dimethylaniline

This protocol describes the regioselective bromination of 2,6-dimethylaniline at the 4-position. The amino group is first protonated with hydrochloric acid to form the anilinium salt, which deactivates the ring sufficiently to allow for selective mono-bromination.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Eq. |

| 2,6-Dimethylaniline | 121.18 | 12.4 g | 0.102 | 1.0 |

| Hydrochloric Acid (conc.) | 36.46 | 20 mL | ~0.24 | ~2.35 |

| Water (deionized) | 18.02 | 200 mL | - | - |

| Bromine | 159.81 | 12.5 g (4.0 mL) | 0.078 | 0.76 |

| Saturated Sodium Carbonate Solution | - | As needed | - | - |

| Petroleum Ether | - | 150 mL | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet, add 2,6-dimethylaniline (12.4 g, 0.102 mol).

-

Slowly add a mixture of concentrated hydrochloric acid (20 mL) and water (200 mL) to the flask with stirring. Continue stirring until the pH of the solution is less than 2.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Over a period of 2 hours, slowly introduce bromine (12.5 g, 0.078 mol) to the reaction mixture. It is recommended to add the bromine as a vapor to ensure a slow and controlled addition rate, which is crucial for minimizing the formation of by-products.

-